molecular formula C9H6Cl2O2 B072607 3,4-Dichlorocinnamic acid CAS No. 1202-39-7

3,4-Dichlorocinnamic acid

Cat. No.: B072607
CAS No.: 1202-39-7
M. Wt: 217.05 g/mol
InChI Key: RRLUFPHCTSFKNR-DUXPYHPUSA-N
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Description

3,4-Dichlorocinnamic acid is an organic compound with the molecular formula C9H6Cl2O2. It is a derivative of cinnamic acid, where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It is known to cause skin, eye, and respiratory tract irritation , suggesting that it may interact with proteins or receptors in these tissues.

Mode of Action

It is known to undergo photodimerization in the presence of water , which could potentially alter its interactions with its targets.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

It is known to cause skin, eye, and respiratory tract irritation , which suggests that it may induce inflammatory responses or disrupt normal cellular functions in these tissues.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4-Dichlorocinnamic acid. For instance, it undergoes photodimerization in the presence of water , which could potentially affect its stability and activity.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorocinnamic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation. The reaction conditions typically include heating the mixture under reflux.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorocinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into 3,4-dichlorophenylpropionic acid.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: 3,4-Dichlorobenzoic acid.

    Reduction: 3,4-Dichlorophenylpropionic acid.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3,4-Dichlorocinnamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

  • 2,4-Dichlorocinnamic acid
  • 2,6-Dichlorocinnamic acid
  • 4-Chlorocinnamic acid
  • 3,4-Dimethoxycinnamic acid

Comparison: 3,4-Dichlorocinnamic acid is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to other dichlorocinnamic acids, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.

Properties

IUPAC Name

(E)-3-(3,4-dichlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLUFPHCTSFKNR-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202-39-7, 7312-27-8
Record name 3,4-Dichlorocinnamic acid
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Record name 3,4-DICHLOROCINNAMIC ACID
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Record name 3',4'-dichlorocinnamic acid
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Record name (2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid
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Record name 3,4-DICHLOROCINNAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the crystal structure of 3,4-dichlorocinnamic acid and how does it influence its reactivity?

A: this compound tends to crystallize in a specific arrangement called the β-form. This form is characterized by a short axis of approximately 4 Angstroms and is stabilized by interactions between chlorine atoms (Cl⋯Cl) and carbon atoms (C⋯C) within the crystal lattice []. This specific arrangement allows for neighboring molecules within the crystal to react when exposed to UV light, leading to photodimerization.

Q2: What happens when this compound crystals are exposed to UV light?

A: Upon UV irradiation, this compound undergoes photodimerization, specifically forming the β-truxinic acid type dimer [, ]. This dimer is characterized by a cyclobutane ring formed by the joining of two molecules of this compound at their double bonds.

Q3: Can other molecules influence the photodimerization of this compound?

A: Research shows that the presence of certain hydrocarbons during the photodimerization of this compound can influence both the reaction rate and the crystallinity of the resulting dimer []. Interestingly, these hydrocarbons, ranging from linear alkanes to cyclic hydrocarbons like cyclohexane and benzene, can become incorporated into the dimer structure.

Q4: What are the implications of hydrocarbons influencing the photodimerization process?

A: The ability of hydrocarbons to influence both the reaction kinetics and product properties of this compound photodimerization suggests a complex interplay between the reactants and the surrounding environment within the crystal lattice. This finding opens avenues for controlling and tailoring the outcome of solid-state reactions by manipulating the reaction medium. Further investigation into the specific mechanisms of hydrocarbon incorporation could provide valuable insights for crystal engineering and the design of materials with specific properties [].

  1. Desiraju, G. R., et al. (1984). "Mixed Crystals of 6-Chloro-3,4-methylenedioxycinnamic Acid with 2,4- and 3,4-Dichlorocinnamic Acids; Structure, Topochemistry, and Intermolecular Interactions." Journal of the Chemical Society, Perkin Transactions 2, (12), 1795–1802.
  2. Cohen, M. D., & Green, B. S. (1973). "Reactive Crystals. II. Participation of Hydrocarbons in the Solid‐State Photodimerization of 3,4‐Dichlorocinnamic Acid." The Journal of Chemical Physics, 59(5), 2584–2590.

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